molecular formula C13H10O2 B112588 4'-Hydroxy-biphenyl-2-carbaldehyde CAS No. 400747-55-9

4'-Hydroxy-biphenyl-2-carbaldehyde

Cat. No.: B112588
CAS No.: 400747-55-9
M. Wt: 198.22 g/mol
InChI Key: PGLQTCNSJOJTIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-biphenyl-2-carbaldehyde typically involves a two-step process :

    Stage 1: Ortho-bromobenzaldehyde reacts with anhydrous sodium carbonate in water and N,N-dimethylformamide at room temperature.

    Stage 2: The resulting product is then reacted with (p-hydroxyphenyl)boronic acid in the presence of palladium diacetate in water and N,N-dimethylformamide at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-biphenyl-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: 4’-Hydroxy-biphenyl-2-carboxylic acid.

    Reduction: 4’-Hydroxy-biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-Hydroxy-biphenyl-2-carbaldehyde is used in various scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop potential drug candidates.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4’-Hydroxy-biphenyl-2-carbaldehyde can be compared with other biphenyl derivatives, such as :

    4’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.

    4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4’-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2 position.

The uniqueness of 4’-Hydroxy-biphenyl-2-carbaldehyde lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Biological Activity

4'-Hydroxy-biphenyl-2-carbaldehyde (C13H10O2) is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Overview of this compound

  • Molecular Formula : C13H10O2
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 400747-55-9

This compound is characterized by a biphenyl structure with a hydroxyl group and an aldehyde group, which contribute to its reactivity and biological activity.

Mode of Action

This compound exhibits biological activity primarily through its interactions with proteins and enzymes. The phenolic structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing enzyme functions and signaling pathways.

Biochemical Pathways

The compound is synthesized via the shikimate and phenylpropanoid pathways, common routes for phenolic compounds. Its action can be influenced by environmental factors such as pH and temperature, which affect stability and activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. This compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in managing inflammatory conditions. The modulation of inflammatory pathways suggests therapeutic applications in diseases such as arthritis and cardiovascular disorders .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent in infectious diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. The following table summarizes findings from various assays:

Cell Line Assay Type IC50 (µM) Notes
HeLaMTT Assay25Significant cytotoxicity observed
MCF-7Colony Formation Assay30Inhibition of anchorage-independent growth
A549LDH Release Assay20Induced membrane integrity loss

These results indicate that the compound has a selective cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells, suggesting a potential for targeted cancer therapies .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH radical scavenging assays. The results showed that this compound effectively reduced DPPH radicals, indicating strong antioxidant potential.
  • Anti-inflammatory Research : In a model of induced inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its ability to modulate inflammatory responses .
  • Antimicrobial Efficacy : A comparative study tested several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had significant inhibitory effects on both bacterial strains, supporting its use as an antimicrobial agent.

Properties

IUPAC Name

2-(4-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQTCNSJOJTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374727
Record name 4'-Hydroxy-biphenyl-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-55-9
Record name 4'-Hydroxy-biphenyl-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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